3-ethyl-1-azaspiro[3.3]heptane hydrochloride
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Overview
Description
3-ethyl-1-azaspiro[3.3]heptane hydrochloride is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common method includes the following steps:
Thermal [2+2] Cycloaddition: The key step in the synthesis is the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S NCO) to form spirocyclic β-lactams.
Reduction of β-lactam Ring: The β-lactam ring is then reduced using alane (AlH3) to produce the azaspiro compound.
Ethylation: The azaspiro compound is further functionalized by introducing an ethyl group at the nitrogen atom.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in dioxane.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of scalable and efficient reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
N-oxides: Formed through oxidation reactions.
Reduced Spiro Compounds: Resulting from reduction reactions.
Substituted Azaspiro Compounds: Produced via nucleophilic substitution reactions.
Scientific Research Applications
3-ethyl-1-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the piperidine ring.
Medicine: Explored for its anesthetic properties when incorporated into drug molecules like bupivacaine.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The compound is known to mimic the piperidine ring, which is a common structural motif in many bioactive molecules. This mimicry allows it to interact with similar biological targets, such as neurotransmitter receptors and ion channels, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
1-azaspiro[3.3]heptane: A closely related compound with similar structural features but without the ethyl group.
2-azaspiro[3.3]heptane: Another isomer with the nitrogen atom positioned differently within the ring system.
Uniqueness
3-ethyl-1-azaspiro[3.3]heptane hydrochloride is unique due to the presence of the ethyl group, which can influence its biological activity and chemical reactivity. This modification can enhance its lipophilicity and metabolic stability, making it a valuable compound in drug design and other applications .
Properties
CAS No. |
2731014-40-5 |
---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.7 |
Purity |
95 |
Origin of Product |
United States |
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